5-(Benzyloxy)isophthalic acid

Description

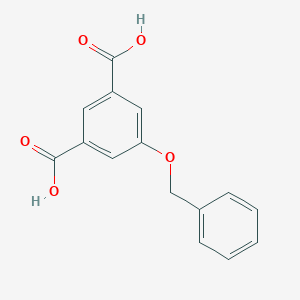

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-phenylmethoxybenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-14(17)11-6-12(15(18)19)8-13(7-11)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVPKFJCXNRPIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10555576 | |

| Record name | 5-(Benzyloxy)benzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114274-39-4 | |

| Record name | 5-(Benzyloxy)benzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 5-(benzyloxy)isophthalic acid from dimethyl 5-hydroxyisophthalate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-(benzyloxy)isophthalic acid from dimethyl 5-hydroxyisophthalate. The synthesis is a two-step process involving an initial Williamson ether synthesis to form the intermediate, dimethyl 5-(benzyloxy)isophthalate, followed by a basic hydrolysis to yield the final dicarboxylic acid product. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow.

Synthesis Overview

The overall synthesis transforms the phenolic hydroxyl group of dimethyl 5-hydroxyisophthalate into a benzyl ether and subsequently hydrolyzes the two methyl ester groups to carboxylic acids.

Step 1: Williamson Ether Synthesis. Dimethyl 5-hydroxyisophthalate is reacted with benzyl bromide in the presence of a base to form dimethyl 5-(benzyloxy)isophthalate. This reaction proceeds via an SN2 mechanism.

Step 2: Hydrolysis. The intermediate diester, dimethyl 5-(benzyloxy)isophthalate, is subjected to basic hydrolysis to afford the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Dimethyl 5-hydroxyisophthalate (Starting Material) | Dimethyl 5-(benzyloxy)isophthalate (Intermediate) | This compound (Final Product) |

| Molecular Formula | C₁₀H₁₀O₅ | C₁₇H₁₆O₅ | C₁₅H₁₂O₅ |

| Molecular Weight | 210.18 g/mol | 300.31 g/mol | 272.25 g/mol |

| Melting Point | 162-164 °C | 89-92 °C | Not explicitly reported, expected to be >200°C |

| Typical Yield | N/A | ~86%[1] | ~80%[1] |

Experimental Protocols

Step 1: Synthesis of Dimethyl 5-(benzyloxy)isophthalate

This procedure is adapted from a similar Williamson ether synthesis.[1]

Materials:

-

Dimethyl 5-hydroxyisophthalate

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dimethyl 5-hydroxyisophthalate (1.0 equivalent).

-

Add anhydrous potassium carbonate (1.5 equivalents).

-

Add anhydrous acetonitrile to the flask to create a stirrable suspension.

-

Begin stirring the mixture and heat to 80 °C (353 K).

-

After 30 minutes of stirring at 80 °C, add benzyl bromide (1.0 equivalent) dropwise to the reaction mixture.

-

Continue to reflux the mixture for 24 hours.

-

After 24 hours, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-cold water.

-

A solid precipitate of dimethyl 5-(benzyloxy)isophthalate will form.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Dry the solid product in a vacuum oven.

Expected Yield: Approximately 86%.[1]

Step 2: Synthesis of this compound

This procedure is adapted from the hydrolysis of a similar diethyl ester.[1]

Materials:

-

Dimethyl 5-(benzyloxy)isophthalate

-

Sodium hydroxide (NaOH) solution (6N)

-

Hydrochloric acid (HCl) solution (6N)

-

Distilled water

Procedure:

-

Place dimethyl 5-(benzyloxy)isophthalate (1.0 equivalent) in a round-bottom flask.

-

Add 6N sodium hydroxide solution.

-

Heat the mixture to reflux and maintain for 24 hours.

-

After 24 hours, cool the reaction mixture to 5 °C in an ice bath.

-

Acidify the cooled solution by the slow addition of 6N hydrochloric acid until a white precipitate forms and the pH is acidic.

-

Collect the white precipitate of this compound by vacuum filtration.

-

Wash the solid thoroughly with cold distilled water.

-

Dry the final product in a vacuum oven.

Expected Yield: Approximately 80%.[1]

Visualizations

Reaction Pathway

The following diagram illustrates the two-step synthesis of this compound from dimethyl 5-hydroxyisophthalate.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

The following diagram outlines the key stages of the experimental procedure.

Caption: Experimental workflow for the two-step synthesis.

References

Spectroscopic Characterization of 5-(Benzyloxy)isophthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 5-(benzyloxy)isophthalic acid, a key intermediate in the synthesis of various functional materials and pharmaceutical compounds. The structural confirmation of this molecule is paramount, relying critically on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document outlines the expected spectral data, detailed experimental protocols, and the interpretation of key spectroscopic features.

Molecular Structure

This compound (C₁₅H₁₂O₅) is an aromatic dicarboxylic acid featuring a benzyloxy substituent. The unique arrangement of its functional groups—two carboxylic acid moieties and a benzyl ether group on a central benzene ring—gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information. The data presented below is based on published values for this compound and its structural analogs.[1]

¹H NMR Spectroscopy

The proton NMR spectrum reveals five distinct sets of signals corresponding to the different proton environments in the molecule. The acidic protons of the carboxylic acid groups often exhibit a broad singlet at a significantly downfield chemical shift.

Table 1: Expected ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Protons | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ~13.35 | 2H | Broad s | - | -COOH |

| ~8.11 | 1H | t (triplet) | ~1.4 | Ar-H (H-2) |

| ~7.76 | 2H | d (doublet) | ~1.4 | Ar-H (H-4, H-6) |

| ~7.57 - 7.33 | 5H | m (multiplet) | - | Ar-H (Phenyl of benzyl) |

| ~5.25 | 2H | s (singlet) | - | -OCH₂-Ph |

-

Carboxylic Acid Protons (-COOH): These protons are highly deshielded and typically appear as a very broad singlet far downfield (~13.35 ppm), which can exchange with D₂O.

-

Isophthalate Ring Protons (Ar-H): The aromatic proton at the C2 position, situated between the two carboxyl groups, appears as a triplet at approximately 8.11 ppm. The two equivalent protons at C4 and C6 are observed as a doublet around 7.76 ppm.

-

Benzyl Group Protons: The five protons on the phenyl ring of the benzyl group resonate as a complex multiplet between 7.33 and 7.57 ppm. The two benzylic protons (-OCH₂-) are chemically equivalent and appear as a sharp singlet around 5.25 ppm, as they have no adjacent protons to couple with.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's symmetry, fewer than 15 signals are expected. Aromatic carbons and carbonyl carbons are particularly diagnostic.

Table 2: Expected ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~166.0 | -COOH |

| ~158.0 | Ar-C (C-5, attached to -O) |

| ~136.0 | Ar-C (ipso-C of benzyl) |

| ~132.0 | Ar-C (C-1, C-3) |

| ~129.0 - 128.0 | Ar-C (Phenyl of benzyl) |

| ~123.0 | Ar-C (C-2) |

| ~119.0 | Ar-C (C-4, C-6) |

| ~70.0 | -OCH₂- |

-

Carbonyl Carbons (-COOH): The carbons of the two equivalent carboxylic acid groups are significantly deshielded and appear around 166 ppm.

-

Aromatic Carbons (Ar-C): The carbon atom of the isophthalate ring attached to the benzyloxy group (C-5) is found at approximately 158 ppm. The carbons bearing the carboxylic acid groups (C-1, C-3) are located near 132 ppm.[2][3] The remaining aromatic carbons of both rings appear in the typical region of 119-136 ppm.

-

Benzylic Carbon (-OCH₂-): The aliphatic carbon of the benzyl ether linkage is observed further upfield, around 70 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectrum of this compound is dominated by absorptions from the carboxylic acid and ether functional groups.

Table 3: Expected IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 2500 (very broad) | O-H stretch | Carboxylic Acid (H-bonded dimer) |

| ~3100 - 3000 | C-H stretch | Aromatic |

| ~1725 - 1680 (strong, sharp) | C=O stretch | Carboxylic Acid |

| ~1600, ~1450 | C=C stretch | Aromatic Ring |

| ~1300 - 1200 | C-O stretch | Carboxylic Acid and Ether |

| ~950 - 910 (broad) | O-H bend (out-of-plane) | Carboxylic Acid Dimer |

-

O-H Stretch: A hallmark of carboxylic acids is the extremely broad absorption band spanning from 2500 to 3300 cm⁻¹, which is due to the strong hydrogen bonding between molecules forming a dimer.[4][5][6][7]

-

C=O Stretch: A very strong and sharp absorption peak appears in the region of 1725-1680 cm⁻¹ corresponding to the carbonyl stretch of the carboxylic acid.[4][7] Conjugation with the aromatic ring influences its exact position.

-

C-O Stretches: The spectrum will show strong C-O stretching vibrations between 1200 and 1300 cm⁻¹, arising from both the carboxylic acid and the benzyl ether linkage.[4][5]

-

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while characteristic aromatic C=C ring stretching absorptions appear around 1600 and 1450 cm⁻¹.

Experimental Workflow and Protocols

Accurate spectroscopic data acquisition requires careful sample preparation and adherence to established protocols.

Caption: Experimental workflow for spectroscopic characterization.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for carboxylic acids.

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters for both nuclei should be employed. For ¹³C NMR, a sufficient number of scans should be collected to achieve a good signal-to-noise ratio.

FT-IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the dry this compound sample into a fine powder using an agate mortar and pestle.

-

Mixing: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.

-

Pressing: Transfer the mixture to a pellet press and apply several tons of pressure to form a thin, transparent pellet.

-

Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded first and automatically subtracted from the sample spectrum.

Conclusion

The combination of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy provides a comprehensive and unambiguous characterization of this compound. The ¹H NMR spectrum confirms the number and connectivity of protons, while the ¹³C NMR spectrum elucidates the carbon framework. FT-IR spectroscopy validates the presence of key functional groups, notably the carboxylic acid and benzyl ether moieties. Together, these techniques are indispensable for confirming the identity, structure, and purity of this compound in research and development settings.

References

- 1. Isophthalic acid(121-91-5) 1H NMR spectrum [chemicalbook.com]

- 2. Isophthalic acid(121-91-5) 13C NMR [m.chemicalbook.com]

- 3. Isophthalic Acid | C8H6O4 | CID 8496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. echemi.com [echemi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Single-Crystal X-ray Diffraction Analysis of 5-(alkoxy)isophthalic Acids: A Technical Guide

A note on the subject compound: Extensive searches for single-crystal X-ray diffraction data for 5-(benzyloxy)isophthalic acid (C15H12O5) did not yield any publicly available crystallographic data. Therefore, this guide will provide a comprehensive analysis of the closely related and structurally significant compound, 5-[(4-carboxybenzyl)oxy]isophthalic acid (C16H12O7). This compound shares the core isophthalic acid and benzyl ether motifs, and its detailed analysis serves as an excellent case study for researchers interested in the crystallographic characteristics of this class of molecules.

Introduction

5-Substituted isophthalic acids are of significant interest in the fields of crystal engineering and materials science, particularly as versatile building blocks for the synthesis of coordination polymers and metal-organic frameworks (MOFs). The specific arrangement of the carboxylic acid groups and the nature of the substituent at the 5-position dictate the resulting supramolecular architecture and the material's properties. This technical guide provides an in-depth overview of the single-crystal X-ray diffraction analysis of 5-[(4-carboxybenzyl)oxy]isophthalic acid, a flexible tricarboxylate ligand.

Molecular Structure and Crystallographic Data

The single-crystal X-ray diffraction data reveals the precise three-dimensional arrangement of atoms and molecules within the crystal lattice. The key crystallographic parameters for 5-[(4-carboxybenzyl)oxy]isophthalic acid are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C16H12O7 |

| Formula Weight | 316.26 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| a (Å) | 10.998(2) |

| b (Å) | 9.2760(17) |

| c (Å) | 25.661(5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2618.0(8) |

| Z | 8 |

| Temperature (K) | 100 |

| Wavelength (Å) | 0.71073 |

| Density (calculated) (Mg/m³) | 1.604 |

| Absorption Coefficient (mm⁻¹) | 0.13 |

| F(000) | 1312 |

| Theta range for data collection (°) | 2.1 to 28.4 |

| Final R indices [I > 2sigma(I)] | R1 = 0.054, wR2 = 0.130 |

| R indices (all data) | R1 = 0.083, wR2 = 0.149 |

Table 2: Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| C10—C9—O5—C1 torsion angle | -84.35(19) |

| Dihedral angle between benzene rings | 87.78(7) |

| O1=C7—O2 bond angle | 123.17(17) |

| O3=C8—O4 bond angle | 123.62(17) |

| O6=C16—O7 bond angle | 123.74(17) |

Data sourced from Faizi et al. (2016).[1][2]

Experimental Protocols

The synthesis of the title compound is a two-step process starting from diethyl 5-hydroxyisophthalate.

-

Synthesis of diethyl 5-(4-methoxycarbonylbenzyloxy)isophthalate (DMBI):

-

A mixture of diethyl 5-hydroxyisophthalate (2 g, 8.4 mmol) and dry potassium carbonate (1.7 g, 12.6 mmol) in dry acetonitrile (10 ml) is stirred at 353 K for 30 minutes.[1]

-

4-Bromomethyl benzoic acid methyl ester (1.9 g, 8.40 mmol) is added to the solution.[1]

-

The resulting mixture is refluxed for 24 hours.[1]

-

After cooling, the solution is poured into ice-cold water to precipitate the solid product.[1]

-

The precipitate is filtered and dried in air. (Yield: 2.8 g, 86%).[1]

-

-

Hydrolysis to 5-[(4-carboxybenzyl)oxy]isophthalic acid:

-

The intermediate DMBI (2 g, 5.17 mmol) is hydrolyzed by refluxing with 6N NaOH solution (20 ml) for 24 hours.[1]

-

The solution is cooled to 278 K and then acidified with 6N HCl solution, leading to the formation of a white precipitate.[1]

-

The precipitate is collected by filtration, washed thoroughly with water, and air-dried. (Yield: 1.3 g, 80%).[1]

-

-

The purified solid powder of 5-[(4-carboxybenzyl)oxy]isophthalic acid is dissolved in dimethylformamide (DMF).[1]

-

Needle-like single crystals suitable for X-ray diffraction are obtained by slow vapor diffusion of diethyl ether into the DMF solution over 2-3 days.[1]

-

A suitable single crystal is mounted on a diffractometer.

-

X-ray diffraction data is collected at a low temperature (100 K) to minimize thermal vibrations.

-

The structure is solved using direct methods and refined by full-matrix least-squares on F².

-

Hydrogen atoms attached to oxygen were located in a difference Fourier map and refined freely.[2]

-

Hydrogen atoms attached to carbon were placed in geometrically calculated positions and refined using a riding model.[2]

Visualizations

The following diagram illustrates the general workflow for the synthesis and single-crystal X-ray diffraction analysis of 5-[(4-carboxybenzyl)oxy]isophthalic acid.

The following diagram depicts the key structural features of 5-[(4-carboxybenzyl)oxy]isophthalic acid and its hydrogen bonding interactions in the crystal lattice.

Structural Commentary

The molecular structure of 5-[(4-carboxybenzyl)oxy]isophthalic acid is characterized by a bent conformation around the central ether linkage.[1] The two benzene rings are nearly perpendicular to each other, with a dihedral angle of approximately 87.78°.[1]

In the crystal, the molecules are organized into a three-dimensional network through a combination of strong and weak intermolecular interactions. The primary interaction is the O-H···O hydrogen bonding between the carboxylic acid groups of adjacent molecules, which forms undulating sheets.[1] These sheets are further interconnected by weaker C-H···O hydrogen bonds and C-H···π interactions, resulting in a stable supramolecular architecture.[1]

Conclusion

The single-crystal X-ray diffraction analysis of 5-[(4-carboxybenzyl)oxy]isophthalic acid provides fundamental insights into its molecular conformation and supramolecular assembly. This detailed structural information is invaluable for the rational design of novel functional materials, such as MOFs and coordination polymers, where the geometry and connectivity of the organic linker are paramount. While crystallographic data for this compound remains elusive in the public domain, the analysis of this closely related analogue offers a robust framework for understanding the structural chemistry of this class of compounds.

References

A Technical Guide to the Thermal Stability and Decomposition Profile of 5-(Benzyloxy)isophthalic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(Benzyloxy)isophthalic acid is an aromatic carboxylic acid with potential applications in the synthesis of metal-organic frameworks (MOFs), polymers, and pharmaceutical intermediates. A thorough understanding of its thermal stability is paramount for determining appropriate storage conditions, processing parameters, and ensuring the safety and efficacy of its downstream applications. Thermal decomposition can lead to the formation of impurities, altering the material's chemical and physical properties.

This technical guide outlines the key analytical techniques and expected data for characterizing the thermal behavior of this compound, using isophthalic acid as a representative model. The primary techniques discussed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermal Analysis Data (Illustrative for Isophthalic Acid)

Thermal analysis provides critical quantitative data on the stability and decomposition of a material. The following tables summarize the expected thermal events for isophthalic acid, which serves as a baseline for understanding the thermal properties of its derivatives.

Differential Scanning Calorimetry (DSC) Data

DSC measures the heat flow into or out of a sample as a function of temperature, identifying phase transitions such as melting.

| Parameter | Value (Isophthalic Acid) | Description |

| Melting Point (Tm) | 341-343 °C | Temperature at which the substance transitions from solid to liquid phase. |

| Enthalpy of Fusion (ΔHf) | Not Specified | The amount of energy required to melt the sample. |

| Thermal Events | Single Endotherm | A single sharp peak indicates a relatively pure crystalline substance melting. |

Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as a function of temperature, indicating decomposition and volatilization events. The following data is representative of a typical aromatic carboxylic acid and is for illustrative purposes for isophthalic acid.

| Temperature Range | Weight Loss (%) | Process |

| < 150 °C | < 1% | Loss of adsorbed moisture or volatile impurities. |

| > 340 °C | > 5% | Onset of thermal decomposition. |

| 340 - 450 °C | Significant | Major decomposition phase, likely involving decarboxylation. |

| > 450 °C | Near 100% | Complete decomposition and volatilization of the sample. |

Note: The decomposition of carboxylic acids like isophthalic acid, when heated, can emit acrid smoke and fumes.

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for obtaining reproducible and accurate thermal analysis data.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and enthalpy of fusion.

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Reference: An empty, sealed aluminum pan is used as the reference.

-

Atmosphere: A dry, inert nitrogen atmosphere is maintained with a purge rate of 50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: The melting temperature (Tm) is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion (ΔHf) is calculated by integrating the area of the melting peak.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of the sample.

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Atmosphere: A dry, inert nitrogen atmosphere is maintained with a purge rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: The TGA curve plots the percentage of initial sample mass remaining versus temperature. The onset of decomposition is typically defined as the temperature at which a 5% weight loss occurs (Td5%). The temperatures for other weight loss percentages (e.g., 10%, 50%) and the final residual mass are also recorded. The derivative of the weight loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the thermal analysis process.

Caption: Workflow for Thermal Analysis.

Conclusion

The thermal stability and decomposition profile are critical parameters in the characterization of this compound. While direct data is currently unavailable, a systematic approach using DSC and TGA, as outlined in this guide, will yield the necessary information. Based on the analysis of the related compound, isophthalic acid, it is anticipated that this compound will be a thermally stable solid at ambient temperatures, with decomposition occurring at elevated temperatures. The presence of the benzyloxy group may influence the onset of decomposition compared to the parent isophthalic acid, a hypothesis that must be confirmed through direct experimental analysis. The protocols and workflow presented herein provide a robust framework for researchers and drug development professionals to perform this essential characterization.

A Technical Guide to the Solubility of 5-(Benzyloxy)isophthalic Acid in Common Organic Solvents

Introduction

5-(Benzyloxy)isophthalic acid is an aromatic dicarboxylic acid derivative with significant potential in the fields of materials science and drug development. Its rigid, angular structure, provided by the isophthalic acid core, combined with the synthetic versatility of the benzyloxy group, makes it a valuable building block for metal-organic frameworks (MOFs), coordination polymers, and high-performance polyamides and polyesters. Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, and application. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of its likely solubility characteristics, detailed experimental protocols for solubility determination, and a representative synthesis workflow.

Physicochemical Properties and Predicted Solubility

The structure of this compound, featuring two polar carboxylic acid groups and a larger, non-polar benzyloxy group, suggests a nuanced solubility profile. The "like dissolves like" principle indicates that it will exhibit solubility in a range of polar and some non-polar organic solvents. The carboxylic acid moieties can engage in hydrogen bonding with protic solvents, while the aromatic rings and the benzyl group can interact with a variety of organic solvents through van der Waals forces.

Quantitative Solubility Data (Proxy Data for Isophthalic Acid)

In the absence of specific data for this compound, the following tables summarize the quantitative solubility of isophthalic acid in various common organic solvents. This data is intended to serve as a baseline for estimating the solubility of its benzyloxy derivative.

Table 1: Solubility of Isophthalic Acid in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Water | 20 | ~0.14 | [1] |

| Ethanol | 25 | Data not available in g/100mL | |

| Acetone | 25 | Data not available in g/100mL | |

| Dimethylformamide (DMF) | 25 | Significantly better than in water | [1] |

| Tetrahydrofuran (THF) | 20 - 70.7 | Varies with temperature | [2] |

| Cyclohexanone | 20 - 70.7 | Varies with temperature | [2] |

| 1,2-Diethoxyethane | 20 - 70.7 | Varies with temperature | [2] |

| Acetophenone | 20 - 70.7 | Varies with temperature | [2] |

| Propyl Acetate | 30 - 90 | Varies with temperature |

Note: Much of the available literature reports solubility in mole fraction or other units, which have not been converted here to maintain data integrity. The temperature dependence of solubility is a critical factor, with solubility generally increasing with temperature.[1][3]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents, based on the widely accepted isothermal shake-flask method.

4.1. Materials and Equipment

-

This compound (purity ≥95%)

-

Organic solvents (HPLC or analytical grade)

-

Analytical balance (readable to 0.01 mg)

-

Glass vials with screw caps and PTFE septa

-

Shaking incubator or temperature-controlled water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and column, or a gravimetric analysis setup.

4.2. Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure saturation.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure the solution is saturated. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe with a filter to avoid transferring any solid particles.

-

For gravimetric analysis , accurately weigh a known volume of the clear supernatant in a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is achieved.

-

For HPLC analysis , dilute the supernatant with a suitable solvent to a concentration within the linear range of the calibration curve.

-

-

Quantification (HPLC Method):

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted samples by interpolation from the calibration curve.

-

4.3. Calculation of Solubility

-

Gravimetric Method: Solubility ( g/100 mL) = (mass of dried solute / volume of supernatant taken) * 100

-

HPLC Method: Solubility ( g/100 mL) = (Concentration from calibration curve * Dilution factor * volume of sample) / 100

Mandatory Visualizations

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: A flowchart of the isothermal shake-flask method for solubility determination.

5.2. Logical Relationship in Synthesis

The following diagram outlines a plausible synthetic route for this compound, starting from 5-hydroxyisophthalic acid. This illustrates a logical workflow relevant to the production of the target compound.

Caption: A representative synthetic workflow for this compound.

Conclusion

While direct quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides a solid foundation for researchers and professionals working with this compound. By utilizing the provided proxy data for isophthalic acid and adhering to the detailed experimental protocol, scientists can effectively determine its solubility in various organic solvents. This fundamental physicochemical property is paramount for optimizing reaction conditions, developing purification strategies, and formulating new materials and therapeutics based on this versatile molecule.

References

An In-depth Technical Guide to the Synthesis and Properties of 5-(Benzyloxy)isophthalic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 5-(benzyloxy)isophthalic acid and its derivatives. This class of compounds, characterized by a central isophthalic acid core functionalized with a benzyloxy group, serves as a versatile platform for the development of novel materials and potential therapeutic agents. The information presented herein is intended to be a valuable resource for professionals in the fields of organic synthesis, materials science, and medicinal chemistry.

Introduction

This compound is an aromatic dicarboxylic acid that has garnered significant interest due to its unique structural features. The rigid isophthalic acid backbone provides a well-defined geometry, while the benzyloxy group offers a handle for further chemical modification and can influence the molecule's electronic and biological properties. These characteristics make its derivatives promising candidates for a range of applications, including the construction of metal-organic frameworks (MOFs), the development of high-performance polymers, and as scaffolds in drug discovery.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its primary derivatives, such as esters and amides, typically involves a multi-step process commencing with a commercially available starting material like 5-hydroxyisophthalic acid or its dimethyl ester.

A key synthetic transformation is the Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2][3] This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. In the context of this compound synthesis, the phenolic hydroxyl group of a 5-hydroxyisophthalate derivative is reacted with benzyl bromide in the presence of a suitable base.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a sequence of fundamental organic reactions. The following diagram illustrates a typical workflow for the preparation of this compound and its conversion to ester and amide derivatives.

Caption: General synthetic workflow for this compound and its derivatives.

Experimental Protocols

1. Synthesis of Dimethyl 5-(benzyloxy)isophthalate

This procedure is based on the Williamson ether synthesis.

-

Materials: Dimethyl 5-hydroxyisophthalate, benzyl bromide, potassium carbonate (K₂CO₃), and a suitable solvent such as N,N-dimethylformamide (DMF) or acetone.

-

Procedure:

-

To a stirred solution of dimethyl 5-hydroxyisophthalate in the chosen solvent, add an excess of potassium carbonate.

-

Add benzyl bromide to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield dimethyl 5-(benzyloxy)isophthalate.

-

2. Synthesis of this compound

This involves the hydrolysis of the corresponding diester.

-

Materials: Dimethyl 5-(benzyloxy)isophthalate, a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), an alcohol/water solvent system, and a strong acid for neutralization (e.g., HCl).

-

Procedure:

-

Dissolve dimethyl 5-(benzyloxy)isophthalate in a mixture of alcohol (e.g., methanol or ethanol) and water containing an excess of the base.

-

Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the alcohol under reduced pressure.

-

Acidify the aqueous solution with a strong acid to precipitate the dicarboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry to obtain this compound.

-

3. Synthesis of 5-(Benzyloxy)isophthalamide Derivatives

Amide derivatives are typically synthesized from the dicarboxylic acid via activation of the carboxylic acid groups.

-

Materials: this compound, a coupling agent (e.g., thionyl chloride, DCC, EDC/HOBt), the desired amine, and an appropriate solvent.

-

Procedure (via acid chloride):

-

Convert this compound to its diacyl chloride by reacting with an excess of thionyl chloride, often with a catalytic amount of DMF.

-

Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the crude diacyl chloride in a suitable anhydrous solvent (e.g., dichloromethane, THF).

-

Add the desired amine (at least 2 equivalents) to the solution, often in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.

-

Stir the reaction mixture at room temperature until completion.

-

Work up the reaction by washing with dilute acid and base, followed by drying and removal of the solvent.

-

Purify the resulting diamide by recrystallization or column chromatography.

-

Properties of this compound Derivatives

The physical and chemical properties of these derivatives are crucial for their application. The following table summarizes key quantitative data for some common derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data Highlights |

| Dimethyl 5-(benzyloxy)isophthalate | C₁₇H₁₆O₅ | 300.31 | 89-92[4] | ¹H NMR: Signals for aromatic protons, a singlet for the benzylic CH₂ protons, and singlets for the two methyl ester groups. IR (cm⁻¹): C=O stretching of the ester groups. |

| This compound | C₁₅H₁₂O₅ | 272.25 | >300 | ¹H NMR: Signals for aromatic protons, a singlet for the benzylic CH₂ protons, and a broad singlet for the carboxylic acid protons. IR (cm⁻¹): Broad O-H stretch of the carboxylic acids and C=O stretching. |

| 5-(Benzyloxy)isophthalamide | C₁₅H₁₄N₂O₃ | 270.29 | Not reported | ¹H NMR: Signals for aromatic protons, a singlet for the benzylic CH₂ protons, and signals for the amide N-H protons. IR (cm⁻¹): N-H stretching and C=O stretching of the amide groups. |

Applications in Materials Science and Drug Development

Metal-Organic Frameworks (MOFs)

This compound and its derivatives are excellent ligands for the construction of MOFs.[5][6][7] The dicarboxylate functionality allows for coordination to metal centers, leading to the formation of porous, crystalline materials with potential applications in gas storage, separation, and catalysis. The benzyloxy group can influence the framework's topology and pore environment.

Drug Development

The benzyloxy motif is a recognized pharmacophore in medicinal chemistry, and its incorporation into various molecular scaffolds has led to the development of potent therapeutic agents.[8] Derivatives of this compound, particularly the amides, represent a class of compounds with potential biological activity. For instance, benzyloxy benzamide derivatives have been explored as neuroprotective agents.[8] While specific biological activities for 5-(benzyloxy)isophthalamides are not extensively reported, the structural similarity to other bioactive amides suggests their potential as candidates for screening in various disease models. The general antioxidant properties of amide derivatives could also be a relevant area of investigation.[9]

The following diagram illustrates a potential, though currently hypothetical, signaling pathway that could be modulated by a bioactive 5-(benzyloxy)isophthalamide derivative, based on the neuroprotective effects observed in similar compounds.

Caption: Hypothetical signaling pathway for a neuroprotective 5-(benzyloxy)isophthalamide derivative.

Conclusion

This compound derivatives are a versatile class of compounds with significant potential in both materials science and drug discovery. The synthetic routes to these compounds are well-established, relying on fundamental organic reactions. The ability to readily derivatize the carboxylic acid groups into esters, amides, and other functionalities allows for the fine-tuning of their physical, chemical, and biological properties. Further research into the biological activities of these compounds is warranted and may lead to the discovery of novel therapeutic agents. This guide provides a solid foundation for researchers interested in exploring the synthesis and applications of this promising family of molecules.

References

- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. A series of metal–organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: syntheses, crystal structures and physical properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medcraveonline.com [medcraveonline.com]

The Coordination Chemistry of 5-(Benzyloxy)isophthalic Acid with Transition Metals: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the coordination chemistry of 5-(benzyloxy)isophthalic acid with various transition metals. It focuses on the synthesis, structural characterization, and functional properties of the resulting coordination polymers and metal-organic frameworks (MOFs). Detailed experimental protocols for synthesis and characterization are provided, along with a comprehensive summary of key structural and physical property data. The guide also visualizes complex structures and processes through Graphviz diagrams, offering a valuable resource for researchers in materials science, inorganic chemistry, and drug development.

Introduction

This compound (H₂bzip) is a versatile organic ligand that has garnered significant interest in the field of crystal engineering and materials science. Its rigid V-shaped structure, derived from the isophthalic acid backbone, combined with the flexible benzyloxy substituent, allows for the construction of a diverse array of coordination polymers and metal-organic frameworks (MOFs) with unique topologies and functionalities. The carboxylate groups offer multiple coordination modes, enabling the formation of robust, multidimensional networks with transition metal ions.

The incorporation of the benzyloxy group can influence the resulting framework's properties, such as its porosity, luminescence, and thermal stability, by introducing steric bulk and the potential for π-π stacking interactions. This guide delves into the coordination behavior of H₂bzip with a focus on transition metals like cobalt, nickel, zinc, and cadmium, which are known to form a variety of coordination geometries.

Synthesis and Crystal Growth

The synthesis of coordination polymers and MOFs involving this compound and transition metals is most commonly achieved through solvothermal and hydrothermal methods. These techniques utilize elevated temperatures and pressures to increase the solubility of the reactants and promote the growth of high-quality single crystals suitable for X-ray diffraction analysis.

General Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis and characterization of a this compound-based MOF.

Detailed Hydrothermal Synthesis Protocol

This protocol provides a step-by-step guide for the synthesis of a generic transition metal-H₂bzip MOF.

Materials:

-

This compound (H₂bzip)

-

Transition metal salt (e.g., Co(NO₃)₂·6H₂O, Zn(NO₃)₂·6H₂O, Cd(NO₃)₂·4H₂O)

-

Solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), ethanol, water)

-

Teflon-lined stainless-steel autoclave (23 mL)

-

Programmable oven

Procedure:

-

In a 20 mL glass vial, dissolve 0.1 mmol of this compound and 0.1 mmol of the transition metal salt in 10 mL of the chosen solvent or solvent mixture (e.g., DMF/ethanol/water in a 1:1:1 ratio).

-

Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

-

Transfer the resulting solution or suspension into a 23 mL Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and place it in a programmable oven.

-

Heat the autoclave to a temperature between 120 °C and 160 °C at a rate of 5 °C/min.

-

Maintain the temperature for 48-72 hours.

-

Slowly cool the oven to room temperature over a period of 24-48 hours. A slower cooling rate generally promotes the formation of larger, higher-quality single crystals.

-

Collect the resulting crystals by filtration.

-

Wash the crystals thoroughly with the synthesis solvent (e.g., DMF) followed by a lower-boiling point solvent (e.g., ethanol or acetone) to remove any unreacted starting materials.

-

Dry the crystals under vacuum at 60 °C for 12 hours.

Structural Analysis and Data Presentation

The structural diversity of coordination polymers derived from this compound is a key area of investigation. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating the precise three-dimensional arrangement of atoms in these materials.

Coordination Modes of this compound

The carboxylate groups of the deprotonated 5-(benzyloxy)isophthalate ligand can coordinate to metal centers in various modes, including monodentate, bidentate chelating, and bidentate bridging. The bridging mode is crucial for the formation of extended one-, two-, or three-dimensional networks.

Crystallographic Data

The following table summarizes representative crystallographic data for transition metal coordination polymers with ligands similar to this compound. This data provides a reference for the types of structures that can be expected.

| Compound Formula | Metal | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |

| [Co₂(bzip)₂(H₂O)]·H₂O * | Co | Monoclinic | P2₁/c | 10.234(2) | 18.987(4) | 14.567(3) | 98.78(3) | 2798.1(9) | 4 | [1] |

| [Zn₂(bzip)₂(H₂O)]·H₂O * | Zn | Monoclinic | P2₁/c | 10.215(3) | 18.954(5) | 14.588(4) | 98.65(2) | 2789.3(1) | 4 | [1] |

| [Cd(bipa)]ₙ ** | Cd | Monoclinic | P2₁/c | 10.875(2) | 12.013(2) | 11.234(2) | 113.45(3) | 1344.5(5) | 4 | [2] |

| {[Zn₂(bipa)₂]·2C₂H₅OH}ₙ ** | Zn | Triclinic | P-1 | 9.654(3) | 10.123(3) | 10.543(3) | 71.54(3) | 918.7(5) | 1 | [2] |

| {[Co(bipa)]·C₂H₅OH}ₙ ** | Co | Monoclinic | P2₁/c | 10.854(2) | 12.032(2) | 11.213(2) | 113.52(3) | 1338.9(5) | 4 | [2] |

| {[Ni(bipa)₂]·2DMA}ₙ ** | Ni | Monoclinic | C2/c | 18.987(4) | 15.432(3) | 13.987(3) | 109.87(3) | 3854.1(1) | 4 | [2] |

*Data for isomorphous structures with 5-(benzyloxy)isophthalate (bzip).[1] **H₂bipa = 5-(benzimidazole-1-yl)isophthalic acid.[2]

Physicochemical Properties

The physicochemical properties of these coordination polymers are highly dependent on the choice of the transition metal and the resulting crystal structure. Key properties include thermal stability, magnetic behavior, and luminescence.

Thermal Analysis

Thermogravimetric analysis (TGA) is employed to determine the thermal stability of the coordination polymers and to identify the loss of solvent molecules and the decomposition of the organic ligand.

| Compound | Metal | Solvent Loss Temp. (°C) | Decomposition Temp. (°C) | Ref. |

| [Cd(bipa)]ₙ * | Cd | ~100-150 (guest) | > 400 | [2] |

| {[Zn₂(bipa)₂]·2C₂H₅OH}ₙ * | Zn | ~100-180 (guest + C₂H₅OH) | > 380 | [2] |

| {[Co(bipa)]·C₂H₅OH}ₙ * | Co | ~100-170 (guest + C₂H₅OH) | > 390 | [2] |

| {[Ni(bipa)₂]·2DMA}ₙ * | Ni | ~120-200 (guest + DMA) | > 410 | [2] |

*H₂bipa = 5-(benzimidazole-1-yl)isophthalic acid.[2]

Magnetic Properties

The magnetic properties of coordination polymers containing paramagnetic metal ions, such as Co(II), are of significant interest. The magnetic susceptibility measurements as a function of temperature can reveal the nature of the magnetic exchange interactions (ferromagnetic or antiferromagnetic) between the metal centers. For cobalt(II) complexes with isophthalate-based ligands, weak antiferromagnetic interactions are often observed at low temperatures.

Luminescence Properties

Coordination polymers based on d¹⁰ metal ions like Zn(II) and Cd(II) with aromatic carboxylate ligands often exhibit interesting photoluminescence properties. The emission is typically ligand-based and can be influenced by the coordination environment of the metal ion. These materials have potential applications as fluorescent sensors.

Fluorescence Sensing Mechanism:

The fluorescence of these MOFs can be quenched by the presence of certain analytes. A common mechanism is the inner filter effect (IFE), where the analyte absorbs either the excitation or emission light of the fluorophore.

Potential Applications

The diverse structures and properties of coordination polymers based on this compound make them promising candidates for a range of applications:

-

Drug Delivery: The porous nature of some of these MOFs could be exploited for the encapsulation and controlled release of therapeutic agents. The benzyloxy group may also impart biocompatibility or specific interactions with drug molecules.

-

Catalysis: The metal centers can act as Lewis acid sites, and the porous framework can provide shape and size selectivity for catalytic reactions.

-

Sensing: The luminescent properties of Zn(II) and Cd(II) based MOFs make them suitable for the development of chemical sensors for the detection of small molecules or metal ions.

-

Magnetic Materials: The controlled arrangement of paramagnetic ions within the framework can lead to materials with interesting magnetic properties.

Conclusion

The coordination chemistry of this compound with transition metals offers a rich and diverse field of study. The interplay between the ligand's structure, the coordination preferences of the metal ion, and the synthesis conditions allows for the rational design of novel coordination polymers and MOFs with tailored structures and functionalities. This guide has provided a comprehensive overview of the synthesis, characterization, and properties of these materials, highlighting their potential for a variety of advanced applications. Further research in this area is expected to uncover new materials with enhanced performance for applications in catalysis, sensing, and biomedicine.

References

computational modeling of 5-(benzyloxy)isophthalic acid molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational modeling of the molecular structure of 5-(benzyloxy)isophthalic acid. This molecule, with its combination of a rigid isophthalic acid core and a flexible benzyloxy substituent, presents an interesting subject for computational analysis, offering insights into its conformational flexibility, electronic properties, and potential intermolecular interactions. Such understanding is crucial for its application in materials science, coordination chemistry, and drug development.

Introduction

Molecular Structure and Properties

The molecular structure of this compound (C₁₅H₁₂O₅) consists of a central isophthalic acid moiety substituted with a benzyloxy group at the 5-position.[5] The key structural features include the planar phenyl rings and the flexible ether linkage.

Key Molecular Properties:

| Property | Value |

| Molecular Formula | C₁₅H₁₂O₅ |

| Molecular Weight | 272.25 g/mol [5] |

| IUPAC Name | 5-(benzyloxy)benzene-1,3-dicarboxylic acid |

Computational Methodology

A robust computational investigation of this compound involves a multi-step approach, starting from geometry optimization to the analysis of electronic properties and molecular dynamics.

Geometry Optimization

The initial step is to obtain a stable, low-energy conformation of the molecule. Density Functional Theory (DFT) is a widely used and accurate method for this purpose.[4][6]

Experimental Protocol: DFT Geometry Optimization

-

Initial Structure Generation: A 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView).

-

Computational Method Selection: The B3LYP hybrid functional is a common choice for organic molecules, offering a good balance between accuracy and computational cost.[3]

-

Basis Set Selection: A Pople-style basis set, such as 6-311++G(d,p), is suitable for providing a flexible description of the electron density, including polarization and diffuse functions to account for potential hydrogen bonding.[6]

-

Calculation Execution: The geometry optimization is performed using a quantum chemistry software package like Gaussian, ORCA, or NWChem.[7] The calculation is typically run in the gas phase or with a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate solution conditions.

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic data and vibrational spectra.

Structural Parameter Analysis

Once the geometry is optimized, key structural parameters such as bond lengths, bond angles, and dihedral angles can be extracted and compared with available experimental data. For this compound, we can use the crystal structure data of the closely related 5-[(4-carboxybenzyl)oxy]isophthalic acid as a benchmark.[2][8]

Table 1: Comparison of Calculated and Experimental Structural Parameters

| Parameter | Calculated (DFT/B3LYP/6-311++G(d,p)) | Experimental (X-ray Crystallography) for 5-[(4-carboxybenzyl)oxy]isophthalic acid[2] |

| Bond Lengths (Å) | ||

| C-O (ether) | Calculated Value | 1.36 - 1.43 |

| C=O (carboxyl) | Calculated Value | 1.25 - 1.27 |

| C-O (carboxyl) | Calculated Value | 1.29 - 1.32 |

| C-C (aromatic) | Calculated Value | 1.38 - 1.40 |

| Bond Angles (°) | ||

| C-O-C (ether) | Calculated Value | ~118 |

| O-C=O (carboxyl) | Calculated Value | 123.17 - 123.74 |

| Dihedral Angles (°) | ||

| Phenyl Ring - Phenyl Ring | Calculated Value | 87.78 |

Note: "Calculated Value" represents the expected output from the computational modeling described.

Electronic Properties Analysis

DFT calculations also provide valuable information about the electronic structure of the molecule.

Key Electronic Properties to Analyze:

-

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of chemical stability.[6]

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is particularly useful for predicting sites of intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule.

Table 2: Calculated Electronic Properties

| Property | Calculated Value (DFT/B3LYP/6-311++G(d,p)) |

| HOMO Energy (eV) | Calculated Value |

| LUMO Energy (eV) | Calculated Value |

| HOMO-LUMO Gap (eV) | Calculated Value |

| Dipole Moment (Debye) | Calculated Value |

Molecular Dynamics Simulations

To explore the conformational landscape and dynamic behavior of this compound, molecular dynamics (MD) simulations can be performed.

Experimental Protocol: Molecular Dynamics Simulation

-

Force Field Selection: A suitable classical force field for organic molecules, such as AMBER, CHARMM, or GROMOS, is chosen.

-

System Setup: The molecule is placed in a simulation box, typically solvated with an explicit solvent like water to mimic physiological or solution conditions.

-

Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble) to reach a stable state.

-

Production Run: A long simulation (nanoseconds to microseconds) is run to sample the conformational space of the molecule.

-

Trajectory Analysis: The resulting trajectory is analyzed to study conformational changes, hydrogen bonding dynamics, and other time-dependent properties.

Visualizations

Computational Workflow

The following diagram illustrates the overall workflow for the computational modeling of this compound.

Caption: Computational modeling workflow for this compound.

Key Intermolecular Interactions

Based on the crystal structure of related compounds, hydrogen bonding is a key intermolecular interaction. The following diagram illustrates the potential hydrogen bonding network.

Caption: Diagram of potential intermolecular hydrogen bonds.

Conclusion

This technical guide has outlined a comprehensive computational approach for the detailed analysis of the molecular structure and properties of this compound. By combining quantum chemical calculations with molecular dynamics simulations, researchers can gain significant insights into its conformational preferences, electronic landscape, and dynamic behavior. The methodologies and expected results presented herein provide a solid framework for future computational studies on this and related molecules, which will be invaluable for their application in the development of new materials and therapeutic agents.

References

- 1. Isophthalic Acid | C8H6O4 | CID 8496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crystal structure of 5-[(4-carboxybenzyl)oxy]isophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantum chemical investigation and experimental verification on the aquatic photochemistry of the sunscreen 2-phenylbenzimidazole-5-sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - CD Bioparticles [cd-bioparticles.net]

- 6. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 7. Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines | Supercomputing Frontiers and Innovations [superfri.org]

- 8. scienceopen.com [scienceopen.com]

An In-depth Technical Guide to the Photophysical Properties of 5-(Benzyloxy)isophthalic Acid and Its Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of 5-(benzyloxy)isophthalic acid and its analogues. Due to the limited availability of direct experimental data for this compound, this guide leverages data from structurally related compounds, particularly isophthalic acid and metal-organic frameworks (MOFs) incorporating a close analogue, 5-(3,5-dicarboxybenzyloxy) isophthalic acid. This approach allows for an insightful exploration of the anticipated photophysical behavior of the target molecule and its derivatives.

Core Photophysical Properties

The photophysical properties of aromatic molecules like this compound are governed by the nature of their electronic transitions. The presence of the benzyloxy group, an electron-donating substituent, on the isophthalic acid core is expected to influence the absorption and emission characteristics. Isophthalic acid itself exhibits absorption in the ultraviolet region.

Table 1: UV-Vis Absorption Data for Isophthalic Acid

| Compound | Solvent/State | Absorption Maxima (λ_abs) [nm] |

| Isophthalic Acid | Acidic Mobile Phase | 210, 228 |

Table 2: Photophysical Data for an Analogue in a Metal-Organic Framework

| Compound/Framework | Solvent/State | Excitation Maxima (λ_ex) [nm] | Emission Maxima (λ_em) [nm] | Application |

| [Zn(L)₀.₅(bib)]ₙ (L = 5-(3,5-dicarboxybenzyloxy) isophthalic acid) | Solid State | Not Reported | ~420 | Fluorescence Sensing of Fe³⁺ |

| [Cd(L)₀.₅(1,2-bimb)]ₙ (L = 5-(3,5-dicarboxybenzyloxy) isophthalic acid) | Solid State | Not Reported | ~430 | Fluorescence Sensing of Fe³⁺ |

Note: The data presented is for the ligand within a coordination polymer and may differ from the free ligand in solution.

Experimental Protocols

The characterization of the photophysical properties of this compound and its analogues involves a series of standard spectroscopic techniques.

UV-Vis Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light.

Methodology:

-

Sample Preparation: Prepare solutions of the compound in a suitable solvent (e.g., ethanol, acetonitrile, or a buffered aqueous solution) at a known concentration (typically in the micromolar range).

-

Blank Measurement: Record the absorbance spectrum of the pure solvent in a quartz cuvette. This will serve as the baseline.

-

Sample Measurement: Record the absorbance spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm for aromatic compounds).

-

Data Analysis: The wavelengths of maximum absorbance (λ_abs) are identified from the spectrum. The molar absorption coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

This technique measures the emission of light from a molecule after it has absorbed light.

Methodology:

-

Sample Preparation: Prepare dilute solutions of the compound in a suitable solvent to avoid inner filter effects (absorbance at the excitation wavelength should typically be below 0.1).

-

Excitation and Emission Scans:

-

Emission Spectrum: Excite the sample at a fixed wavelength (usually at or near the λ_abs) and scan the emission monochromator to record the fluorescence intensity as a function of wavelength.

-

Excitation Spectrum: Set the emission monochromator to a fixed wavelength (at the peak of the emission spectrum) and scan the excitation monochromator to record the fluorescence intensity as a function of the excitation wavelength. The corrected excitation spectrum should be superimposable on the absorption spectrum.

-

-

Data Analysis: Identify the wavelength of maximum emission (λ_em).

Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)

The quantum yield is a measure of the efficiency of the fluorescence process.

Methodology:

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and with absorption and emission properties similar to the sample.

-

Absorbance Measurements: Prepare a series of solutions of both the sample and the standard of varying concentrations and measure their absorbance at the same excitation wavelength. The absorbance values should be kept low (< 0.1).

-

Fluorescence Measurements: Record the fluorescence emission spectra for all solutions of the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Data Analysis: Integrate the area under the corrected emission spectra for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both. The quantum yield of the sample (Φ_F,sample) can be calculated using the following equation: Φ_F,sample = Φ_F,standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²) where 'Gradient' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.

Fluorescence Lifetime (τ) Measurement

The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser or LED), a sample holder, a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

-

Data Acquisition: The sample is excited by the pulsed light source. The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured for a large number of excitation events.

-

Data Analysis: A histogram of the arrival times is constructed, which represents the fluorescence decay profile. This decay is then fitted to one or more exponential functions to determine the fluorescence lifetime(s).

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the complete photophysical characterization of a new compound.

Structure-Property Relationships

The photophysical properties of a molecule are intrinsically linked to its chemical structure. The following diagram illustrates key structural features that influence these properties.

An In-depth Technical Guide to the Electrochemical Behavior of Metal Complexes with 5-(Benzyloxy)isophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metal complexes incorporating 5-(benzyloxy)isophthalic acid represent a compelling class of coordination polymers and metal-organic frameworks (MOFs) with significant potential in electrocatalysis, sensing, and drug delivery. The benzyloxy substituent offers a unique modulation of the electronic properties and structural motifs of these materials, influencing their electrochemical behavior. This guide provides a comprehensive overview of the anticipated electrochemical characteristics of such complexes, detailed experimental protocols for their synthesis and analysis, and a discussion of their potential applications. While specific electrochemical data for metal complexes of this compound are not extensively reported in the reviewed literature, this document extrapolates from the behavior of closely related isophthalate-based coordination polymers to provide a predictive framework for researchers.

Introduction: The Role of this compound in Coordination Chemistry

This compound is an intriguing organic linker for the construction of metal-organic frameworks (MOFs) and coordination polymers. The presence of the bulky, electron-donating benzyloxy group can influence the resulting framework's topology, porosity, and electronic properties. These characteristics are intrinsically linked to the electrochemical behavior of the corresponding metal complexes, making them promising candidates for a variety of applications. The electrochemical analysis of these materials is crucial for understanding their redox processes, stability, and potential for applications such as electrocatalysis and electrochemical sensing.

Expected Electrochemical Behavior

The electrochemical behavior of metal complexes with this compound is primarily governed by the redox activity of the metallic centers and, to a lesser extent, the organic ligand. Based on studies of analogous metal-isophthalate systems, the following behaviors can be anticipated:

-

Metal-Centered Redox Processes: For transition metals with accessible redox states (e.g., Co, Cu, Fe, Mn), cyclic voltammetry is expected to reveal reversible or quasi-reversible peaks corresponding to metal-centered oxidation or reduction. The formal potential (E°') of these processes will be influenced by the coordination environment imposed by the 5-(benzyloxy)isophthalate ligand.

-

Ligand-Based Redox Activity: While the isophthalate backbone is generally electrochemically stable within a standard potential window, the benzyloxy group could potentially undergo oxidative processes at higher potentials.

-

Electrocatalytic Activity: Certain metal complexes, particularly those with cobalt or copper, may exhibit catalytic activity towards important electrochemical reactions such as the oxygen evolution reaction (OER) or oxygen reduction reaction (ORR).[1] This is often characterized by a significant increase in catalytic current in the presence of the target substrate.

-

Influence of Framework Structure: The porosity and dimensionality of the coordination polymer can affect the diffusion of electrolyte and analytes to the electroactive metal centers, thereby influencing the observed electrochemical response.

Experimental Protocols

A systematic investigation of the electrochemical behavior of these complexes requires meticulous experimental procedures for both synthesis and analysis.

Synthesis of Metal Complexes with this compound

The synthesis of these coordination polymers is typically achieved via solvothermal or hydrothermal methods.

Materials:

-

This compound (ligand)

-

Metal salt (e.g., Co(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, Zn(NO₃)₂)

-

Solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), ethanol, water)

-

Teflon-lined stainless steel autoclave

Procedure:

-

In a typical synthesis, the this compound ligand and the chosen metal salt are dissolved in a suitable solvent or solvent mixture.

-

The solution is placed in a Teflon-lined autoclave.

-

The autoclave is sealed and heated to a specific temperature (typically between 100-180 °C) for a period ranging from 24 to 72 hours.

-

After cooling to room temperature, the resulting crystalline product is collected by filtration, washed with the solvent, and dried.

Electrochemical Characterization

Cyclic voltammetry (CV) is the primary technique for investigating the redox properties of these materials.

Instrumentation:

-

Potentiostat with a three-electrode setup

-

Working electrode (e.g., glassy carbon, platinum, or a modified electrode with the metal complex)

-

Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))

-

Counter electrode (e.g., platinum wire or graphite rod)

-

Electrochemical cell

-

Inert gas (e.g., nitrogen or argon) for deaeration

Procedure:

-

Electrode Preparation: The working electrode is typically modified by drop-casting a suspension of the finely ground metal complex onto its surface. The suspension can be prepared by dispersing the complex in a solvent with a binder like Nafion.

-

Electrolyte Preparation: A suitable supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in an organic solvent, or an aqueous buffer) is prepared and deaerated by bubbling with an inert gas for at least 15-20 minutes.

-

Cyclic Voltammetry Measurement:

-

The three electrodes are immersed in the deaerated electrolyte.

-

An initial potential is applied, and the potential is swept to a set vertex potential and then back to the initial potential at a specific scan rate (e.g., 50 mV/s).

-

The resulting current is measured as a function of the applied potential to generate a cyclic voltammogram.

-

The experiment is repeated at various scan rates to investigate the nature of the redox process (diffusion-controlled vs. surface-confined).

-

Quantitative Data Summary

While specific data for this compound complexes are pending experimental investigation, the following table provides a template for summarizing the key electrochemical parameters that should be determined from cyclic voltammetry experiments, with hypothetical values based on similar cobalt and copper isophthalate complexes.

| Metal Complex (Hypothetical) | Redox Couple | Epa (V) | Epc (V) | ΔEp (mV) | Ipa/Ipc | E°' (V) vs. Ag/AgCl |

| Co-(5-benzyloxy)isophthalate | Co²⁺/Co³⁺ | +0.65 | +0.58 | 70 | ~1 | +0.615 |

| Cu-(5-benzyloxy)isophthalate | Cu²⁺/Cu¹⁺ | -0.25 | -0.32 | 70 | ~1 | -0.285 |

Epa: Anodic peak potential, Epc: Cathodic peak potential, ΔEp: Peak-to-peak separation, Ipa/Ipc: Anodic to cathodic peak current ratio, E°': Formal redox potential

Visualizing Experimental and Logical Workflows

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow from the synthesis of the metal complexes to their electrochemical characterization.

Caption: General workflow for synthesis and electrochemical analysis.

Logical Relationship in Electrocatalysis

This diagram shows the logical steps involved in assessing the electrocatalytic activity of the synthesized metal complexes.

Caption: Logic for evaluating electrocatalytic activity.

Conclusion and Future Directions

Metal complexes of this compound are a promising area of research with untapped potential in electrochemistry. This guide provides a foundational framework for their synthesis, characterization, and the interpretation of their electrochemical behavior. Future work should focus on the systematic synthesis of a series of these complexes with different transition metals and the thorough investigation of their electrochemical properties. Such studies will be instrumental in elucidating structure-property relationships and paving the way for the rational design of novel materials for advanced electrochemical applications, including catalysis, selective sensing, and controlled drug release systems. The electrochemical instability of some MOFs should also be considered, and in situ spectroelectrochemical techniques could provide valuable insights into the real active sites during electrochemical processes.[2]

References

Methodological & Application

Synthesis of Metal-Organic Frameworks Using 5-(Benzyloxy)isophthalic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of metal-organic frameworks (MOFs) utilizing 5-(benzyloxy)isophthalic acid as a primary organic linker. While direct synthesis protocols for MOFs using this compound are not extensively reported, this guide presents a representative solvothermal synthesis method adapted from protocols for structurally similar 5-substituted isophthalic acid derivatives. The provided protocols are intended to serve as a foundational methodology for the development of novel MOFs with potential applications in drug delivery, catalysis, and gas storage.

Introduction to this compound in MOF Synthesis